

An In-depth Technical Guide to Fasnall Benzenesulfonate

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Compound of Interest

Compound Name: *Fasnall benzenesulfonate*

Cat. No.: *B8069681*

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Fasnall benzenesulfonate is a chemical compound investigated for its potent anti-tumor activities.^{[1][2][3]} Initially identified as a selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids that is often upregulated in cancer cells, recent research has also characterized it as a respiratory Complex I inhibitor.^{[3][4][5][6]} This dual activity has significant implications for its therapeutic potential and mechanism of action in cancer metabolism. This guide provides a comprehensive overview of **Fasnall benzenesulfonate**, including its chemical properties, biological activities, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

Fasnall benzenesulfonate is the benzenesulfonate salt form of Fasnall.^{[7][8]} Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2187367-11-7	[7][9]
Formal Name	5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate	[9]
Molecular Formula	C ₁₉ H ₂₂ N ₄ S • C ₆ H ₆ O ₃ S	[9]
Molecular Weight	496.6 g/mol	[9]
Appearance	White to beige powder	
Purity	≥98% (HPLC)	[10]
Solubility	DMSO: 10 mg/mL, 13 mg/mL (38.4 mM)[1], 30 mg/mL[9]	[1][9]
DMF: 30 mg/mL	[9]	
Storage Temperature	2-8°C	
InChI Key	KLKWHGQIUKBXKT-UHFFFAOYSA-N	[9]
SMILES	CC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C2C1.OS(C5=CC=CC=C5)(=O)=O	[9]

Biological Activity and Pharmacological Data

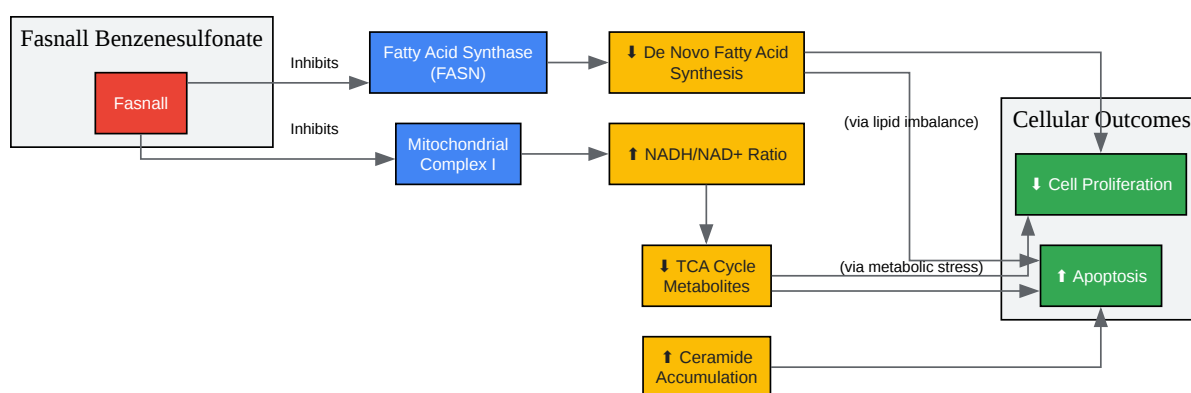
Fasnall has demonstrated significant biological effects, primarily related to the inhibition of cancer cell proliferation and induction of apoptosis.[6][7][8]

Parameter	Value	Cell Line / System	Reference
FASN Inhibition (IC ₅₀)	3.71 μ M	Human recombinant enzyme	[2][9]
3.7 μ M	[7][8]		
Acetate Incorporation into Lipids (IC ₅₀)	5.84 μ M	BT474 HER2+ breast cancer cells	[9]
147 nM	HepG2 cells	[2]	
Glucose Incorporation into Lipids (IC ₅₀)	213 nM	HepG2 cells	[2]
Anti-proliferative Activity	Potent against MCF-7, MDA-MB-468, BT474, SK-BR-3	Breast cancer cells	[9]
Lower activity in non-tumorigenic MCF-10A	[2][9]		
Apoptosis Induction	Induces apoptosis in HER2+ breast cancer cell lines	BT474, SKBR3	[2][6]
In Vivo Efficacy	Reduces tumor volume and increases survival	MMTV-Neu model of HER2+ breast cancer	[2][9]

Mechanism of Action: FASN and Complex I Inhibition

Fasnall was initially characterized as a selective inhibitor of Fatty Acid Synthase (FASN), an enzyme crucial for de novo fatty acid synthesis, which is a hallmark of many cancer cells.[3][6] Inhibition of FASN leads to a decrease in the production of fatty acids, particularly palmitate, which are essential for membrane formation, energy storage, and signaling molecule synthesis in rapidly proliferating cancer cells. This disruption of lipid metabolism can trigger apoptosis.[6]

However, more recent studies have revealed that Fasnall is also a potent inhibitor of respiratory Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5] This inhibition leads to an accumulation of NADH and a subsequent depletion of metabolites in the tricarboxylic acid (TCA) cycle.[4][5] The resulting metabolic stress, including a decrease in ATP production and a shift towards glycolysis, can also contribute to its anti-tumor effects.[4] Therefore, the anti-cancer activity of Fasnall appears to be a consequence of its impact on both fatty acid synthesis and mitochondrial respiration.



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Caption: Mechanism of action of **Fasnall benzenesulfonate**.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of methodologies used in the evaluation of **Fasnall benzenesulfonate**.

To assess the anti-proliferative effects of Fasnall, a common protocol involves seeding cancer cell lines in 96-well plates.[1]

- Cell Seeding: Cancer cell lines (e.g., LNCaP, MCF-7, BT474) are seeded at a density of approximately 1×10^4 cells per well.[1]

- **Treatment:** After allowing cells to adhere, they are treated with varying concentrations of Fasnall (e.g., up to 50 μ M) for a specified duration (e.g., 48 to 120 hours).[1][2]
- **Viability Measurement:** Cell viability is measured using a WST-1 assay or a similar colorimetric method. The absorbance is read on a microplate spectrophotometer at a wavelength of 450 nm.[1]
- **Data Analysis:** The results are typically expressed as a percentage of the vehicle-treated control.

The induction of apoptosis is a key indicator of anti-cancer activity.[6]

- **Cell Treatment:** HER2+ breast cancer cells (e.g., BT474, SKBR3) are treated with different concentrations of Fasnall (e.g., 25-100 μ M) for 24 to 48 hours.[2][6]
- **Caspase Activity Measurement:** Caspase-3 and -7 activity is assayed using a fluorogenic substrate such as (DEVD)₂-r110.[6] Cleavage of the substrate by active caspases releases a fluorescent molecule.
- **Fluorescence Reading:** The fluorescence is measured using a plate reader to quantify the level of apoptosis.

The efficacy of Fasnall in a living organism is evaluated using animal models.[2][9]

- **Animal Model:** The murine MMTV-Neu model of HER2+ breast cancer is commonly used.[2][9]
- **Treatment Regimen:** When tumors become palpable, mice are treated with Fasnall via intraperitoneal (i.p.) injection. A typical dose is 15 mg/kg administered twice weekly.[2][9]
- **Combination Therapy:** Fasnall has also been tested in combination with other chemotherapeutic agents like carboplatin.[9]
- **Efficacy Endpoints:** The primary endpoints are tumor volume, which is measured regularly, and overall survival of the mice.[2][9]

To understand the impact of Fasnall on cellular lipid profiles, lipidomic analysis is performed.[6]

- Cell Treatment and Lysis: BT474 cells are exposed to Fasnall (e.g., 10 μ M for 2 hours), after which the cells are harvested and lysed.[6]
- Lipid Extraction: Lipids are extracted from the cell lysates using a suitable solvent system.
- LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+ and ESI-) to quantify thousands of lipid species simultaneously.[6]
- Data Analysis: The abundance of specific lipid molecules is compared between Fasnall-treated and vehicle-treated cells to identify significant changes.[6]

This technical guide provides a detailed overview of **Fasnall benzenesulfonate**, offering valuable information for researchers and professionals in drug development. The compound's dual inhibitory action on both FASN and mitochondrial Complex I presents a compelling profile for an anti-cancer agent, warranting further investigation.

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